molecular formula C11H10N2O2 B13921446 1-(3-methoxy-6-quinoxalinyl)Ethanone

1-(3-methoxy-6-quinoxalinyl)Ethanone

Cat. No.: B13921446
M. Wt: 202.21 g/mol
InChI Key: OMOSZRMBFINXHA-UHFFFAOYSA-N
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Description

1-(3-Methoxy-6-quinoxalinyl)Ethanone is an organic compound belonging to the quinoxaline family Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring This particular compound is characterized by the presence of a methoxy group at the 3rd position and an ethanone group at the 1st position of the quinoxaline ring

Preparation Methods

The synthesis of 1-(3-methoxy-6-quinoxalinyl)Ethanone typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-methoxyaniline and 2,3-dichloroquinoxaline.

    Reaction Conditions: The key step involves the nucleophilic substitution reaction where 3-methoxyaniline reacts with 2,3-dichloroquinoxaline in the presence of a base like potassium carbonate in a suitable solvent such as dimethylformamide (DMF).

    Industrial Production: Industrial production methods may involve optimization of reaction conditions to enhance yield and purity.

Chemical Reactions Analysis

1-(3-Methoxy-6-quinoxalinyl)Ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form quinoxaline derivatives with different oxidation states.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced quinoxaline derivatives.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(3-Methoxy-6-quinoxalinyl)Ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-methoxy-6-quinoxalinyl)Ethanone involves its interaction with specific molecular targets:

Properties

Molecular Formula

C11H10N2O2

Molecular Weight

202.21 g/mol

IUPAC Name

1-(3-methoxyquinoxalin-6-yl)ethanone

InChI

InChI=1S/C11H10N2O2/c1-7(14)8-3-4-9-10(5-8)13-11(15-2)6-12-9/h3-6H,1-2H3

InChI Key

OMOSZRMBFINXHA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC2=NC(=CN=C2C=C1)OC

Origin of Product

United States

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